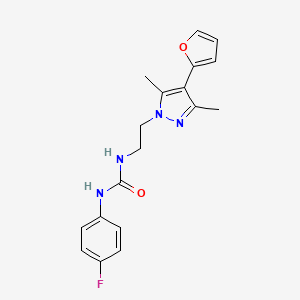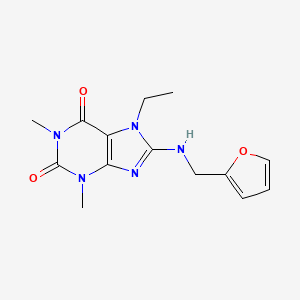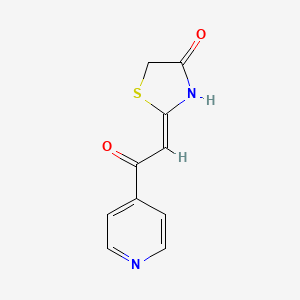
3-氯-4-硝基苯甲酰氯
描述
3-Chloro-4-nitrobenzoyl chloride is an acid halide . It has a molecular weight of 220.01 and its linear formula is ClC6H3(NO2)COCl . It is used as an acylation reagent for the Friedel-Crafts acylation of activated benzenes such as anisole, veratrole, and 1,4-dimethoxybenzene . It can also be employed for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .
Synthesis Analysis
The synthesis of 3-Chloro-4-nitrobenzoyl chloride involves the use of it as an acylation reagent for the Friedel-Crafts acylation of activated benzenes . It can also be used for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .Molecular Structure Analysis
The molecular structure of 3-Chloro-4-nitrobenzoyl chloride consists of a benzene ring with a nitro group (-NO2) and a chlorine atom attached to it . The benzoyl chloride group (-COCl) is also attached to the benzene ring .Chemical Reactions Analysis
3-Chloro-4-nitrobenzoyl chloride can be used as an acylation reagent for the Friedel-Crafts acylation of activated benzenes . It can also be used for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .Physical And Chemical Properties Analysis
3-Chloro-4-nitrobenzoyl chloride has a molecular weight of 220.01 . Its physical properties include a melting point of 47-54 °C . It has a molar refractivity of 47.9±0.3 cm^3 . Its polar surface area is 63 Å^2 and it has a molar volume of 139.6±3.0 cm^3 .科学研究应用
- Details : It can acylate activated benzenes such as anisole, veratrole, and 1,4-dimethoxybenzene . In this reaction, the compound donates its acyl group to the aromatic ring, leading to the formation of new carbon-carbon bonds.
Friedel-Crafts Acylation Reagent
安全和危害
3-Chloro-4-nitrobenzoyl chloride is classified as a skin corrosive substance . It causes severe skin burns and eye damage . It is recommended to avoid contact with skin, eyes, or clothing, avoid dust formation, and avoid breathing dust/fume/gas/mist/vapors/spray . Personal protective equipment should be used when handling this chemical .
属性
IUPAC Name |
3-chloro-4-nitrobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIWOGMICIAQMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)Cl)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-nitrobenzoyl chloride | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-(3,4-difluorophenyl)-1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2658111.png)

![N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2658115.png)
![2-fluoro-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2658116.png)
![5-Chloro-3-(4-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2658119.png)

![2-fluoro-N-{2-[2-(trifluoromethyl)phenyl]ethyl}pyridine-3-carboxamide](/img/structure/B2658123.png)
![3-Ethenylsulfonyl-N-[4-(2-methylpyrimidin-4-yl)phenyl]propanamide](/img/structure/B2658125.png)
![2-(3,5-dimethoxyphenyl)-7-(4-fluorophenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2658126.png)


![N-{3-[methyl(phenyl)amino]propyl}-4-[3-(propionylamino)pyridin-2-yl]benzamide](/img/structure/B2658130.png)